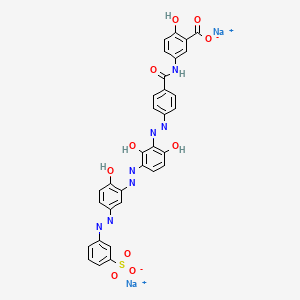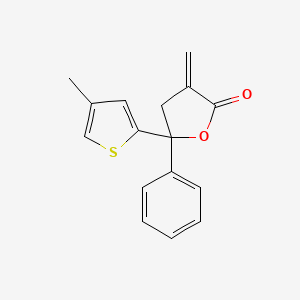![molecular formula C18H22O4 B14467272 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene CAS No. 68479-65-2](/img/structure/B14467272.png)
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene is an organic compound with a complex structure that includes methoxymethyl groups and a phenoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-dihydroxybenzene with methoxymethyl chloride in the presence of a base to form 1,3-bis(methoxymethyl)benzene. This intermediate is then reacted with 2-(methoxymethyl)phenol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl groups, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with nucleophilic groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxymethyl and phenoxy groups can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(methoxymethyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
2-(Methoxymethyl)phenol: Contains only one methoxymethyl group and a phenol group, leading to distinct applications and reactivity.
1,3-Bis(2-methoxyphenyl)urea: Contains urea groups instead of methoxymethyl groups, resulting in different biological and chemical properties.
Uniqueness
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene is unique due to its combination of methoxymethyl and phenoxy groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
68479-65-2 |
|---|---|
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1,3-bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene |
InChI |
InChI=1S/C18H22O4/c1-19-11-14-8-15(12-20-2)10-17(9-14)22-18-7-5-4-6-16(18)13-21-3/h4-10H,11-13H2,1-3H3 |
InChI-Schlüssel |
WPUATQNTHQQNSV-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=CC=C1OC2=CC(=CC(=C2)COC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)

![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
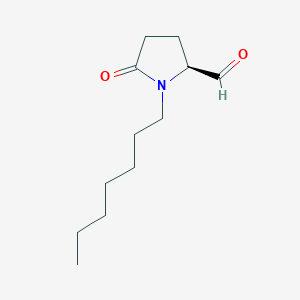


selanium bromide](/img/structure/B14467233.png)

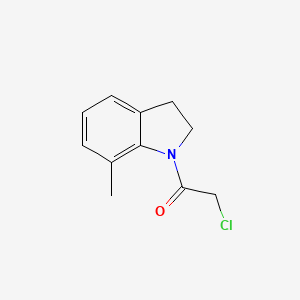
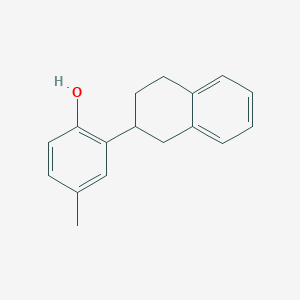
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
